molecular formula C8H5ClN2O2S B8410232 6-Chloro-3-methyl-5-nitro-1,2-benzisothiazole

6-Chloro-3-methyl-5-nitro-1,2-benzisothiazole

Cat. No.: B8410232
M. Wt: 228.66 g/mol
InChI Key: SUVRMQXHWQJXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methyl-5-nitro-1,2-benzisothiazole is a useful research compound. Its molecular formula is C8H5ClN2O2S and its molecular weight is 228.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

6-chloro-3-methyl-5-nitro-1,2-benzothiazole

InChI

InChI=1S/C8H5ClN2O2S/c1-4-5-2-7(11(12)13)6(9)3-8(5)14-10-4/h2-3H,1H3

InChI Key

SUVRMQXHWQJXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=CC(=C(C=C12)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl nitrite (3.30 mL, 0.0278 mol) and copper(II) chloride (2.98 g, 0.0222 mol) in acetonitrile is heated to 65° C., treated portionwise with 6-amino-3-methyl-5-nitro-1,2-benzisothiazole (3.88 g, 0.0185 mol), stirred at 65° C., cooled to room temperature, and poured into 20% hydrochloric acid. The resultant aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed with 20% hydrochloric acid, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a solid. Flash column chromatography of the solid using silica gel and methylene chloride/hexanes solutions (1:1 and 3:1) gives the title product as a pale, yellow solid (2.54 g, mp 156-158° C.) which is identified by NMR spectral analyses.
Quantity
3.3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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2.98 g
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catalyst
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Name
6-amino-3-methyl-5-nitro-1,2-benzisothiazole
Quantity
3.88 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
methylene chloride hexanes
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0 (± 1) mol
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reactant
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